molecular formula C7H7BrO2S B2798637 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid CAS No. 1536868-96-8

2-(5-Bromo-2-methylthiophen-3-yl)acetic acid

Cat. No.: B2798637
CAS No.: 1536868-96-8
M. Wt: 235.1
InChI Key: XXQURUSYXUFAMP-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylthiophen-3-yl)acetic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thiophene ring attached to an acetic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid typically involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction yields 2-bromo-3-methylthiophene, which can then be further reacted with an acetic acid precursor through a Heck reaction or a Suzuki coupling to form the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination of 3-methylthiophene.

    Palladium Catalysts: Employed in Heck and Suzuki coupling reactions.

Major Products:

    Substituted Thiophenes: Resulting from nucleophilic substitution reactions.

    Esters: Formed through esterification reactions.

Scientific Research Applications

2-(5-Bromo-2-methylthiophen-3-yl)acetic acid has several applications in scientific research:

    Organic Synthesis: The bromo and methylthiophene groups serve as useful functional groups for further chemical transformations, making it a potential building block for more complex molecules.

    Medicinal Chemistry: Researchers explore its interaction with specific enzymes or receptors in the body, investigating its potential biological activity.

    Material Science: The compound’s structure is of interest for studies on the development of novel materials with specific properties.

Mechanism of Action

Currently, there is no documented information regarding the specific mechanism of action of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid. Without prior research or studies, it is challenging to speculate on its potential biological activity or interaction with other compounds.

Comparison with Similar Compounds

    2-Bromo-3-methylthiophene: Shares the brominated thiophene ring but lacks the acetic acid functional group.

    Thiophene-2-acetic acid: Contains the acetic acid group but lacks the bromine and methyl substituents.

Properties

IUPAC Name

2-(5-bromo-2-methylthiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(3-7(9)10)2-6(8)11-4/h2H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQURUSYXUFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536868-96-8
Record name 2-(5-bromo-2-methylthiophen-3-yl)acetic acid
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